
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole is an organosilicon compound characterized by its unique structure, which includes a five-membered ring containing both silicon and oxygen atoms. This compound is notable for its high thermal stability and resistance to oxidation, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of hexamethyldisiloxane with a suitable reagent under controlled conditions. One common method is the reaction of hexamethyldisiloxane with a chlorinating agent, such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes and silanes.
Applications De Recherche Scientifique
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in medical implants and prosthetics.
Industry: Utilized in the production of high-performance materials, such as heat-resistant coatings and sealants.
Mécanisme D'action
The mechanism by which 2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bond in the compound is highly stable, which contributes to its resistance to degradation. This stability allows it to form strong bonds with other materials, making it useful in applications requiring durable and long-lasting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar methyl-substituted structure but lacks silicon and oxygen atoms.
Hexamethylcyclohexane: A cycloalkane with a similar methyl-substituted structure but lacks silicon and oxygen atoms.
Trisiloxane: Contains silicon and oxygen atoms but has a different structural arrangement.
Uniqueness
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole is unique due to its combination of silicon and oxygen in a five-membered ring structure, which imparts high thermal stability and resistance to oxidation. This makes it particularly valuable in applications where durability and stability are critical.
Propriétés
Numéro CAS |
50335-02-9 |
|---|---|
Formule moléculaire |
C8H18OSi2 |
Poids moléculaire |
186.40 g/mol |
Nom IUPAC |
2,2,3,4,5,5-hexamethyl-1,2,5-oxadisilole |
InChI |
InChI=1S/C8H18OSi2/c1-7-8(2)11(5,6)9-10(7,3)4/h1-6H3 |
Clé InChI |
WMXDXTWDMJBYAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([Si](O[Si]1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


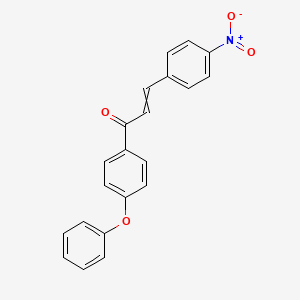

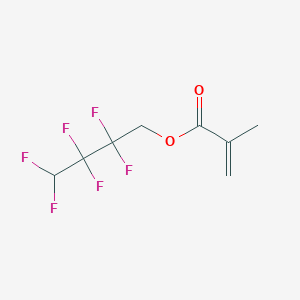
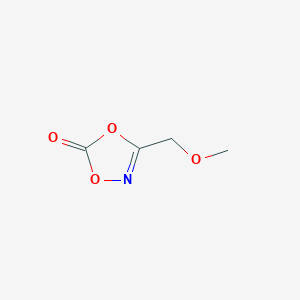

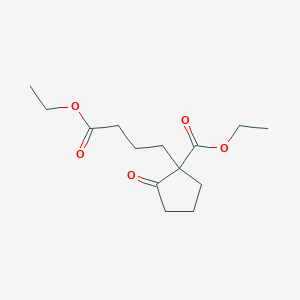



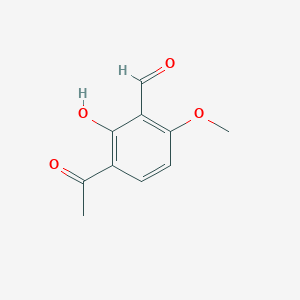
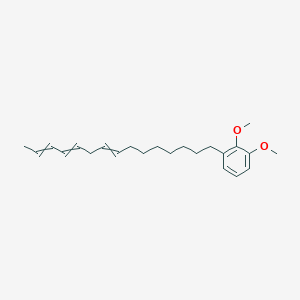
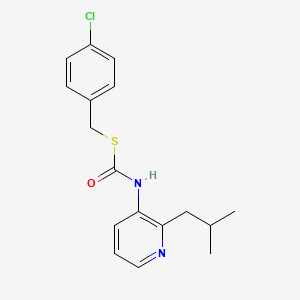
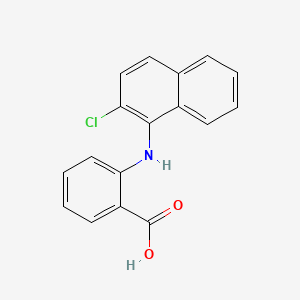
![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
